
2-Ethynylpyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylpyridine-4-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, where the hydrogen atom at the 2-position is replaced by an ethynyl group, and the hydrogen atom at the 4-position is replaced by a formyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylpyridine-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
Ethynylation: The introduction of the ethynyl group at the 2-position can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-bromopyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Formylation: The formyl group is introduced at the 4-position through a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynylpyridine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can add to the triple bond.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-Ethynylpyridine-4-carboxylic acid.
Reduction: 2-Ethynylpyridine-4-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethynylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including ligands for metal catalysts and intermediates for pharmaceuticals.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Ethynylpyridine-4-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde and ethynyl groups. For example:
Aldehyde Group: Can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Ethynyl Group: Can participate in click chemistry reactions, forming stable triazole linkages with azides.
These interactions can affect molecular pathways involved in cell signaling, metabolism, and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethynylpyridine: Lacks the formyl group at the 4-position.
4-Formylpyridine: Lacks the ethynyl group at the 2-position.
2-Ethynylpyridine-3-carbaldehyde: Has the formyl group at the 3-position instead of the 4-position.
Uniqueness
2-Ethynylpyridine-4-carbaldehyde is unique due to the presence of both the ethynyl and formyl groups at specific positions on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H5NO |
|---|---|
Peso molecular |
131.13 g/mol |
Nombre IUPAC |
2-ethynylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-8-5-7(6-10)3-4-9-8/h1,3-6H |
Clave InChI |
WEMHECAHUNDECE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC=CC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 6-chloro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15305806.png)
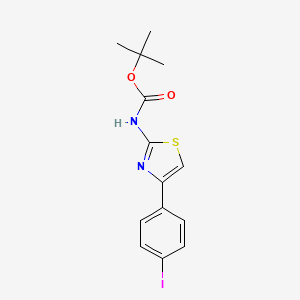
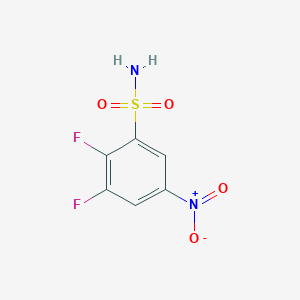

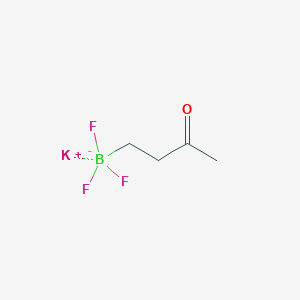
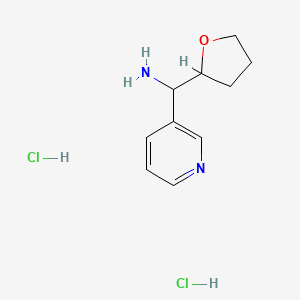
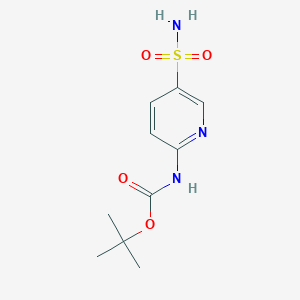
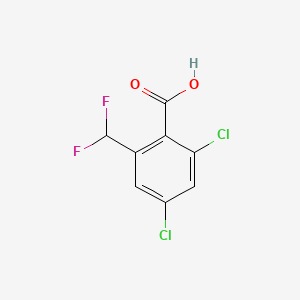
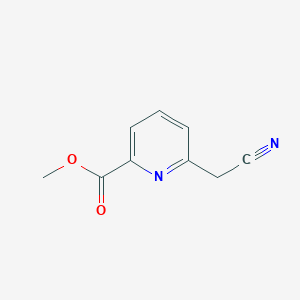
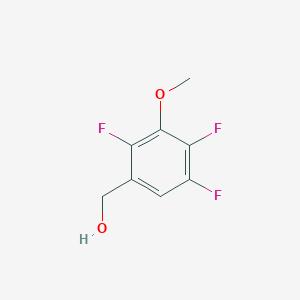
![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)

